molecular formula C18H18N2O5 B5401046 N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide

N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No.: B5401046
M. Wt: 342.3 g/mol
InChI Key: UARJWHWUHWWMGH-IZZDOVSWSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide, also known as ENPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ENPA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 351.37 g/mol.

Scientific Research Applications

N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In addition, this compound has been found to have anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases.
In agriculture, this compound has been studied for its herbicidal properties. This compound has been found to inhibit the growth of various weeds by disrupting the photosynthetic process. This makes this compound a potential alternative to traditional herbicides that can have negative environmental impacts.
In materials science, this compound has been investigated for its potential use as a dye. This compound has been found to have good solubility and stability, making it a potential candidate for use in textile and paper industries.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide varies depending on its application. In cancer cells, this compound has been found to induce apoptosis by activating caspase-3 and caspase-9 and downregulating Bcl-2 expression. In addition, this compound has been found to disrupt cell cycle progression by inhibiting cyclin-dependent kinases and inducing cell cycle arrest at the G2/M phase.
In weeds, this compound inhibits the photosynthetic process by inhibiting the activity of photosystem II. This leads to the accumulation of reactive oxygen species and ultimately causes cell death.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects depending on its application. In cancer cells, this compound has been found to decrease cell viability and induce apoptosis. In addition, this compound has been found to decrease the expression of pro-inflammatory cytokines and increase the expression of antioxidant enzymes.
In weeds, this compound causes chlorosis and necrosis by inhibiting the photosynthetic process. This leads to a decrease in plant growth and ultimately causes plant death.

Advantages and Limitations for Lab Experiments

N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility and stability. In addition, it has shown promising results in various studies, making it a potential candidate for further research.
However, there are also limitations to using this compound in lab experiments. This compound has low water solubility, which can make it difficult to administer to cells or organisms. In addition, its mechanism of action can vary depending on the application, making it important to carefully design experiments to ensure accurate results.

Future Directions

There are several future directions for research on N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide. In medicine, further studies could investigate its potential as a treatment for inflammatory diseases and other conditions. In addition, studies could investigate its potential as a combination therapy with other anticancer agents.
In agriculture, further studies could investigate its potential as a herbicide for various crops and weeds. In addition, studies could investigate its potential as a biopesticide for insect control.
In materials science, further studies could investigate its potential as a dye for various applications such as textiles and paper.
Conclusion
This compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promising results in various studies, making it a potential candidate for further research.

Synthesis Methods

N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 4-ethoxy-2-nitroaniline with 4-methoxybenzaldehyde in the presence of acetic acid and a catalytic amount of piperidine to yield 4-ethoxy-2-nitrophenyl-3-(4-methoxyphenyl)propenal. This intermediate is then reacted with acryloyl chloride in the presence of triethylamine to produce this compound.

Properties

IUPAC Name

(E)-N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-3-25-15-9-10-16(17(12-15)20(22)23)19-18(21)11-6-13-4-7-14(24-2)8-5-13/h4-12H,3H2,1-2H3,(H,19,21)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARJWHWUHWWMGH-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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